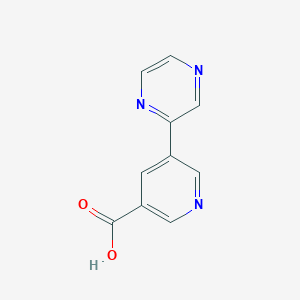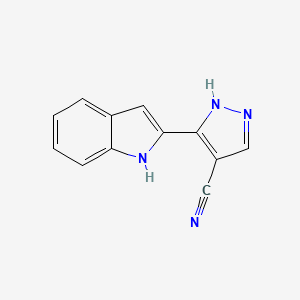
3-(1h-Indol-2-yl)-1h-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Indol-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both indole and pyrazole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the pyrazole ring is known for its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-2-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of indole derivatives with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide and catalysts like acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available indole and pyrazole precursors. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-Indol-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted indole-pyrazole derivatives.
Applications De Recherche Scientifique
3-(1H-Indol-2-yl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-(1H-Indol-2-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The pyrazole ring can enhance binding affinity and specificity, leading to potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1H-Indol-3-yl)-1H-pyrazole-4-carbonitrile
- 3-(1H-Indol-2-yl)-1H-pyrazole-5-carbonitrile
- 3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide
Uniqueness
3-(1H-Indol-2-yl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carbonitrile group and the specific arrangement of the indole and pyrazole rings contribute to its distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
827316-51-8 |
|---|---|
Formule moléculaire |
C12H8N4 |
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
5-(1H-indol-2-yl)-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C12H8N4/c13-6-9-7-14-16-12(9)11-5-8-3-1-2-4-10(8)15-11/h1-5,7,15H,(H,14,16) |
Clé InChI |
KVWAMHSJALGWRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2)C3=C(C=NN3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



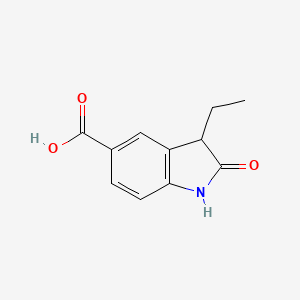
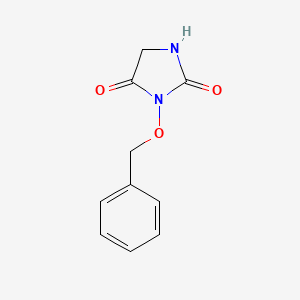

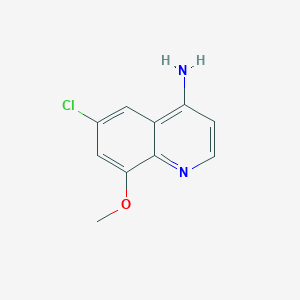
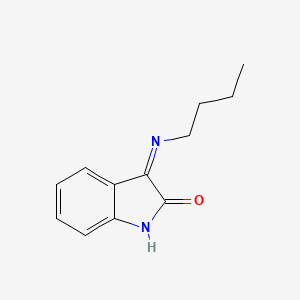


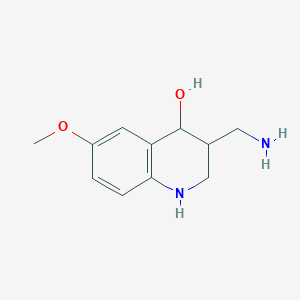

![5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11895617.png)


